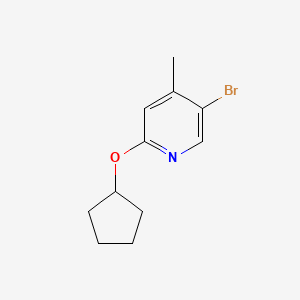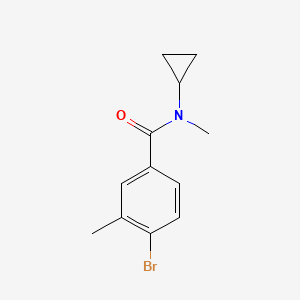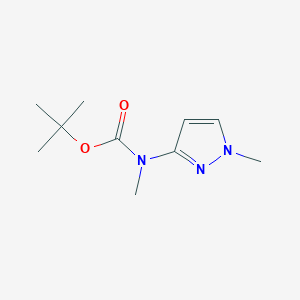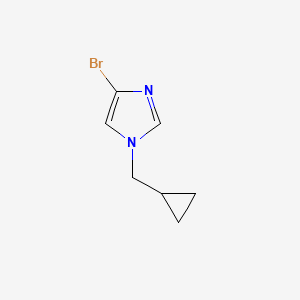
7-Fluorochroman-3-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Environmental Impacts and Alternatives
Research into fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) sheds light on the ongoing transition from potentially harmful chemicals to safer alternatives. This transition is critical for reducing environmental and health risks associated with certain fluorinated substances. The review by Wang et al. (2013) highlights over 20 fluorinated substances used in various industrial applications, emphasizing the need for accessible information and risk assessments of these alternatives (Wang, Cousins, Scheringer, & Hungerbühler, 2013).
Microbial Degradation of Fluorinated Compounds
The microbial degradation of polyfluoroalkyl chemicals, which may include compounds structurally similar to 7-Fluorochroman-3-carboxylic acid, is crucial for understanding their environmental fate. Liu and Avendaño's review (2013) discusses the biodegradability of these compounds, providing insights into their potential environmental impacts and the effectiveness of microbial degradation as a remediation strategy (Liu & Avendaño, 2013).
Biochemical Insights and Applications
Carboxylic acids, including 7-Fluorochroman-3-carboxylic acid, are of significant interest in biochemical applications due to their role as precursors for industrial chemicals. Jarboe et al. (2013) review the impact of carboxylic acids on microbial biocatalysts, which is fundamental for the production of bio-renewable chemicals. This research elucidates the inhibitory effects of carboxylic acids on microbes and strategies to enhance microbial tolerance for improved industrial processes (Jarboe, Royce, & Liu, 2013).
Analytical Methodologies
The analysis and detection of carboxylic acids, including fluorinated variants, are critical for both environmental monitoring and biochemical research. Mukherjee and Karnes (1996) review the use of ultraviolet and fluorescence derivatization reagents for carboxylic acids, highlighting methodologies that enhance the sensitivity and selectivity of detection in high-performance liquid chromatography (HPLC) (Mukherjee & Karnes, 1996).
Propriétés
IUPAC Name |
7-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-2,4,7H,3,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDJJPHDKFWADW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluorochroman-3-carboxylic acid | |
CAS RN |
1410797-04-4 | |
| Record name | 7-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1449681.png)


